molecular formula C25H30N4O5S2 B2932863 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 392296-69-4

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No. B2932863
CAS RN: 392296-69-4
M. Wt: 530.66
InChI Key: RONXLNBTMFQREC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amine group, a thiadiazole ring, and an amide group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions . For example, N-aryl-β-alanines can be obtained through the reaction of aromatic amines with α,β-unsaturated acids .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amine, amide, and thiadiazole functional groups. For example, the amine group could participate in acid-base reactions, while the amide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the amine and amide groups could influence the compound’s solubility and reactivity .

Scientific Research Applications

Chemistry and Formation Mechanisms

N-(5-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide belongs to a class of compounds involving thiadiazoles, known for their diverse applications in medicinal chemistry due to their pharmacological activities. The formation mechanisms of thiadiazoles, similar in structure to the specified compound, involve condensation reactions of thiobenzamides or N-substituted thioureas, producing 1,2,4-thiadiazole derivatives. These reactions are facilitated by the presence of dimethyl sulfoxide (DMSO) and an acid, highlighting the role of specific solvents and catalysts in the synthesis of thiadiazole derivatives (Forlani et al., 2000).

Photodynamic Therapy Applications

The structure of N-(5-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide suggests potential applications in photodynamic therapy (PDT) for cancer treatment. Compounds containing thiadiazole units have been studied for their photophysical and photochemical properties, making them suitable as photosensitizers in PDT. For example, zinc phthalocyanines substituted with thiadiazole derivatives exhibit high singlet oxygen quantum yields, an essential feature for effective PDT agents. Such compounds demonstrate the therapeutic potential of thiadiazole derivatives in targeting and destroying cancer cells through light-activated mechanisms (Pişkin et al., 2020).

Antibacterial and Mosquito-Larvicidal Activities

Thiadiazole derivatives also show promise in antibacterial applications and mosquito larvicide development. Novel thiadiazolotriazin-4-ones, structurally related to N-(5-((2-((3,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide, have been synthesized and demonstrated moderate mosquito-larvicidal and antibacterial activities. These findings suggest the potential use of thiadiazole derivatives in combating bacterial pathogens and controlling mosquito populations, which are vectors for malaria and other diseases (Castelino et al., 2014).

Future Directions

Future research could focus on determining the specific physical and chemical properties of this compound, as well as its potential biological activity. Additionally, further studies could explore the synthesis of this compound and its potential uses in various applications .

properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S2/c1-6-32-19-12-17(13-20(33-7-2)22(19)34-8-3)23(31)27-24-28-29-25(36-24)35-14-21(30)26-18-10-15(4)9-16(5)11-18/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONXLNBTMFQREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

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